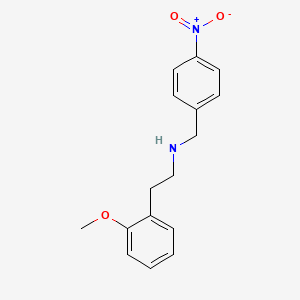
2-(2-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine, commonly known as 25B-NBOMe, is a synthetic compound that belongs to the family of N-benzylphenethylamines. It is a potent hallucinogenic drug that has gained popularity in recent years due to its psychedelic effects. The chemical structure of 25B-NBOMe is similar to that of other N-benzylphenethylamines such as 25I-NBOMe and 25C-NBOMe. The compound is known to have a high affinity for the serotonin 2A (5-HT2A) receptor, which is responsible for its hallucinogenic effects.
作用機序
25B-NBOMe exerts its hallucinogenic effects by binding to the 2-(2-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine receptor in the brain. This receptor is responsible for regulating the release of serotonin, a neurotransmitter that is involved in mood regulation, appetite, and sleep. The binding of 25B-NBOMe to the this compound receptor results in the activation of a cascade of signaling pathways that ultimately lead to the altered perception of reality and hallucinations.
Biochemical and physiological effects:
The use of 25B-NBOMe has been associated with a range of biochemical and physiological effects. These include changes in heart rate, blood pressure, body temperature, and respiration. The compound has also been shown to affect the levels of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine. The long-term effects of 25B-NBOMe on the brain and other organs are not yet fully understood.
実験室実験の利点と制限
25B-NBOMe has several advantages for use in laboratory experiments. It is a potent and selective agonist of the 2-(2-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes. The compound is also relatively easy to synthesize in the laboratory, making it readily available for research purposes. However, the use of 25B-NBOMe in laboratory experiments is limited by its potential toxicity and the lack of data on its long-term effects.
将来の方向性
There are several areas of research that could benefit from further investigation of 25B-NBOMe. These include:
1. The potential therapeutic applications of 25B-NBOMe in the treatment of psychiatric disorders such as depression, anxiety, and PTSD.
2. The long-term effects of 25B-NBOMe on the brain and other organs.
3. The development of new and more selective agonists of the 2-(2-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine receptor.
4. The role of the this compound receptor in various physiological and pathological processes.
5. The potential use of 25B-NBOMe as a tool for studying the mechanisms of hallucinations and altered perception of reality.
In conclusion, 25B-NBOMe is a potent hallucinogenic drug that has gained popularity in recent years. The compound has been the subject of numerous scientific studies, and its potential therapeutic applications and mechanism of action are still being investigated. While the use of 25B-NBOMe in laboratory experiments has several advantages, its potential toxicity and long-term effects are a cause for concern. Further research is needed to fully understand the effects of this compound on the brain and other organs, as well as its potential therapeutic applications.
合成法
The synthesis of 25B-NBOMe is a complex process that requires specialized equipment and expertise. The most common method of synthesis involves the reaction of 2-methoxyphenylacetonitrile with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then reduced using a reducing agent such as lithium aluminum hydride to yield 25B-NBOMe. The purity of the final product is critical to ensure its safety and efficacy.
科学的研究の応用
25B-NBOMe has been the subject of numerous scientific studies due to its potent hallucinogenic effects. Researchers have investigated its potential therapeutic applications in the treatment of various psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). The compound has also been studied for its potential to enhance creativity and promote spiritual experiences.
特性
IUPAC Name |
2-(2-methoxyphenyl)-N-[(4-nitrophenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-21-16-5-3-2-4-14(16)10-11-17-12-13-6-8-15(9-7-13)18(19)20/h2-9,17H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKDJVMSMNAMKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5007840.png)
![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5007846.png)
![3-chloro-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]benzohydrazide](/img/structure/B5007848.png)
![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-N'-phenylurea](/img/structure/B5007863.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B5007877.png)
![N-[3-(1-azepanylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2-fluorobenzamide](/img/structure/B5007882.png)
![1-[(3-chlorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5007889.png)
![N-(3-pyridinylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5007903.png)

![N-(4-chlorophenyl)-N'-{2-[(2-furylmethyl)thio]ethyl}urea](/img/structure/B5007909.png)
![1-[(3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-isoxazolyl)methyl]-2-methyl-1H-benzimidazole](/img/structure/B5007911.png)
![3-chloro-N-cyclopentyl-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5007924.png)

![ethyl 7-cyclopropyl-3-(4-methoxybenzyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5007938.png)